Propylamine, 3-(diphenylethylsilyl)-

Catalog No.
S1515497
CAS No.
18057-40-4
M.F
C17H23NSi
M. Wt
269.46 g/mol
Availability
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Propylamine, 3-(diphenylethylsilyl)-

CAS Number

18057-40-4

Product Name

Propylamine, 3-(diphenylethylsilyl)-

IUPAC Name

3-[ethyl(diphenyl)silyl]propan-1-amine

Molecular Formula

C17H23NSi

Molecular Weight

269.46 g/mol

InChI

InChI=1S/C17H23NSi/c1-2-19(15-9-14-18,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15,18H2,1H3

InChI Key

JGDYBPWSOIOIKW-UHFFFAOYSA-N

SMILES

CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

3-(Ethyldiphenylsilyl)propylamine

Canonical SMILES

CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2

Propylamine, 3-(diphenylethylsilyl)- is a chemical compound characterized by the presence of a propylamine group attached to a diphenylethylsilyl moiety. This compound belongs to the class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The unique structure of propylamine, 3-(diphenylethylsilyl)- contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry.

The reactivity of propylamine, 3-(diphenylethylsilyl)- can be attributed to the presence of both amine and silane functionalities. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing it to react with electrophiles.
  • Hydrogenation: The compound may undergo hydrogenation reactions, particularly involving the reduction of carbon-carbon double bonds in the presence of catalysts.
  • Formation of Schiff Bases: The amine can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis .

Research indicates that compounds similar to propylamine, 3-(diphenylethylsilyl)- may exhibit various biological activities. For instance, derivatives of diphenylpropylamines have been studied for their potential as:

  • Antidepressants: Some related compounds have shown efficacy in modulating neurotransmitter systems.
  • Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Cholinesterase Inhibitors: Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

The synthesis of propylamine, 3-(diphenylethylsilyl)- can be approached through several methods:

  • Friedel-Crafts Alkylation: Utilizing aromatic compounds and alkyl halides to form the diphenylethylsilane precursor.
  • Catalytic Hydrogenation: Reducing nitriles or imines derived from the initial alkylation step to yield the desired amine product.
  • Methylation Reactions: Following initial synthesis, further modifications can be performed to introduce methyl groups or other substituents .

Propylamine, 3-(diphenylethylsilyl)- has various applications in:

  • Organic Synthesis: As an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug formulations due to its biological activity.
  • Material Science: Utilization in the development of silane-based materials for coatings and adhesives.

Studies on similar compounds indicate that propylamine, 3-(diphenylethylsilyl)- may interact with various biological targets:

  • Receptor Binding Studies: Understanding how this compound binds to neurotransmitter receptors could elucidate its potential therapeutic effects.
  • Enzyme Inhibition Assays: Evaluating its effectiveness as an inhibitor of enzymes like acetylcholinesterase can provide insights into its medicinal properties .

Several compounds share structural similarities with propylamine, 3-(diphenylethylsilyl)-. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Methyl-3,3-diphenylpropylamineTertiary AmineExhibits significant antidepressant activity
DiphenylpropionitrileNitrilePrecursor for synthesizing various amines
N,N-Diethyl-3-diphenylpropylamineTertiary AmineKnown for its sedative properties
3-Diphenylpropionic AcidCarboxylic AcidUsed in studies related to metabolic pathways

Uniqueness

Propylamine, 3-(diphenylethylsilyl)- stands out due to its dual functionality as both an amine and a silane. This unique combination allows it to participate in a wider range of

Other CAS

18057-40-4

Wikipedia

Propylamine, 3-(diphenylethylsilyl)-

Dates

Modify: 2023-07-17

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